molecular formula C12H10ClN3O2 B2733518 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1207018-67-4

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2733518
CAS No.: 1207018-67-4
M. Wt: 263.68
InChI Key: AYFBJXDPFYTPJY-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with urea to form the pyrimidine ring, followed by acetylation to introduce the acetamide group. The reaction conditions often involve refluxing in ethanol or methanol with appropriate catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)ethanol: Similar structure but with an alcohol group instead of an acetamide group.

    2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)propanoic acid: Contains a carboxylic acid group instead of an acetamide group.

Uniqueness

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetamide group provides additional hydrogen bonding capabilities, enhancing its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)10-5-12(18)16(7-15-10)6-11(14)17/h1-5,7H,6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFBJXDPFYTPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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